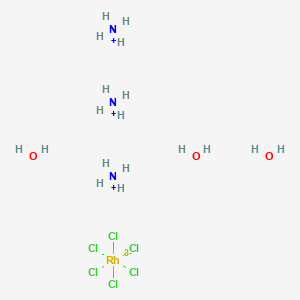
Ammonium hexachlororhodate(III) trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium hexachlororhodate(III) trihydrate, with the chemical formula (NH₄)₃RhCl₆·3H₂O, is a coordination compound containing rhodium in its +3 oxidation state. It consists of ammonium cations (NH₄⁺) and hexachlororhodate(III) anions (RhCl₆³⁻). The compound is a reddish-brown crystalline solid.
Vorbereitungsmethoden
a. Synthetic Routes: Ammonium hexachlororhodate(III) trihydrate can be synthesized through the reaction of rhodium(III) chloride with ammonium chloride in water. The balanced chemical equation is as follows:
2RhCl3+6NH4Cl+3H2O→(NH4)3RhCl6⋅3H2O
b. Industrial Production: Industrial production methods typically involve the controlled precipitation of the compound from a solution containing rhodium salts and ammonium chloride. The trihydrate form is commonly obtained due to its stability.
Analyse Chemischer Reaktionen
Ammonium hexachlororhodate(III) trihydrate undergoes various chemical reactions:
Redox Reactions: It participates in redox processes, where it can either donate or accept electrons.
Substitution Reactions: The hexachlororhodate(III) ligands can be replaced by other ligands (e.g., cyanide, thiocyanate) through substitution reactions.
Complex Formation: It forms coordination complexes with other ligands.
Reduction: Sodium borohydride (NaBH₄) or hydrazine (N₂H₄).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
Substitution: Various ligands (e.g., cyanide, thiocyanate) in aqueous or organic solvents.
Major Products: The major products depend on the specific reaction conditions and ligands involved. For example, substitution with cyanide ligands yields ammonium hexachlororhodanate(III) and ammonium hexachlororhodinate(III).
Wissenschaftliche Forschungsanwendungen
Ammonium hexachlororhodate(III) trihydrate finds applications in:
Catalysis: It serves as a catalyst in organic transformations.
Electrochemistry: Used in electrochemical studies and fuel cells.
Materials Science: Functionalization of carbon nanotubes with metallic nanoparticles.
Wirkmechanismus
The exact mechanism of action for this compound varies depending on its application. In catalysis, it likely involves coordination with reactants and facilitating reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Ammonium hexachlororhodate(III) trihydrate is unique due to its specific ligand arrangement. Similar compounds include other rhodium complexes, such as rhodium(III) chloride and rhodium(III) nitrate.
Eigenschaften
Molekularformel |
Cl6H18N3O3Rh |
|---|---|
Molekulargewicht |
423.8 g/mol |
IUPAC-Name |
triazanium;hexachlororhodium(3-);trihydrate |
InChI |
InChI=1S/6ClH.3H3N.3H2O.Rh/h6*1H;3*1H3;3*1H2;/q;;;;;;;;;;;;+3/p-3 |
InChI-Schlüssel |
SLWDJNKIZRQWJP-UHFFFAOYSA-K |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].O.O.O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
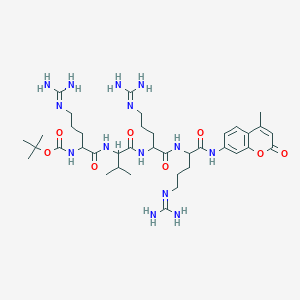
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)
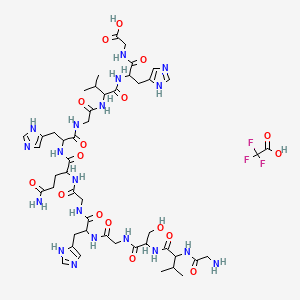
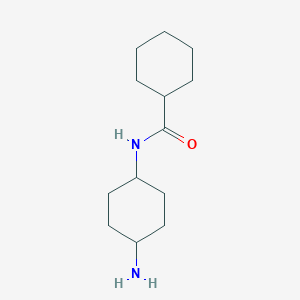
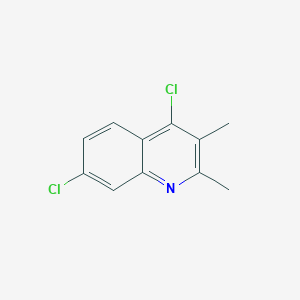


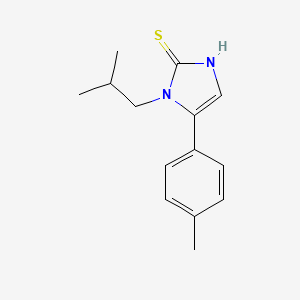
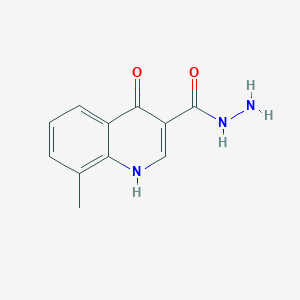
![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
